![molecular formula C19H20N4O3S B4621354 2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Overview
Description
This compound belongs to a class of substances that are of interest due to their potential biological activities. Studies have focused on synthesizing various derivatives and analyzing their properties.
Synthesis Analysis
- A study by Khan et al. (2019) synthesized a series of related sulfonamides, including compounds similar to the one . They characterized these compounds and screened them for various biological activities (Khan et al., 2019).
- Avdeenko et al. (2020) discussed the synthesis of new derivatives of 2,3-dimethylindole, a related compound, by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole (Avdeenko et al., 2020).
Molecular Structure Analysis
- The molecular structure of similar compounds was investigated in a study by Kang et al. (2011), focusing on the crystal structure and hydrogen bonding interactions (Kang et al., 2011).
Chemical Reactions and Properties
- Research by Abbasi et al. (2020) investigated the synthesis of related compounds and their potential as antibacterial and antifungal agents (Abbasi et al., 2020).
- Kanwal et al. (2021) synthesized indole-3-acetamides and evaluated their biological activities, providing insight into chemical properties of similar compounds (Kanwal et al., 2021).
Physical Properties Analysis
- The study by Zare et al. (2012) examined the use of ionic liquids in the synthesis of β-acetamido ketones, offering insights into the physical properties of related compounds (Zare et al., 2012).
Chemical Properties Analysis
- Helliwell et al. (2011) investigated the reaction of related compounds, providing insights into their chemical properties and interactions (Helliwell et al., 2011).
Scientific Research Applications
Fluorescent Probes for Environmental Analysis
The use of fluorescent probes based on similar sulfonyl and acetamide derivatives for the sensitive detection of carbonyl compounds in environmental water samples highlights a critical application. These compounds facilitate the trace measurement of aldehydes and ketones, indicating their utility in environmental monitoring and analysis (Houdier et al., 2000).
Biological Screening and Fingerprint Applications
Sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and characterized for their antibacterial, antifungal, and anthelmintic activity. Moreover, these compounds have been explored for their potential in latent fingerprint analysis, showcasing their versatility beyond biomedical applications (Khan et al., 2019).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable as antimicrobial agents demonstrates the therapeutic potential of such derivatives. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their significance in developing new antimicrobial therapies (Darwish et al., 2014).
Structural and Property Studies of Amide Derivatives
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, which share functional groups with the compound , provides insights into the potential applications of these compounds in materials science. Such studies can inform the development of new materials with specific optical or chemical properties (Karmakar et al., 2007).
properties
IUPAC Name |
2-[3-[(Z)-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-7-8-16(9-14(13)2)27(25,26)22-21-10-15-11-23(12-19(20)24)18-6-4-3-5-17(15)18/h3-11,22H,12H2,1-2H3,(H2,20,24)/b21-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJSEAHLMFTQB-FBHDLOMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=CC=CC=C32)CC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CN(C3=CC=CC=C32)CC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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